molecular formula C9H16O4S B13170335 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid

Cat. No.: B13170335
M. Wt: 220.29 g/mol
InChI Key: ZVMKJARMMLQROB-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid include:

The uniqueness of this compound lies in its combination of the ethanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

4-ethylsulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

ZVMKJARMMLQROB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCC(CC1)C(=O)O

Origin of Product

United States

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